LC kinetic stabilizer-1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

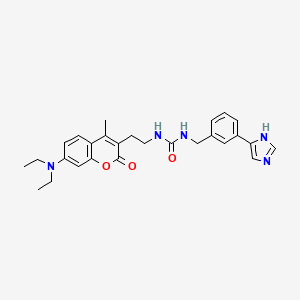

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C27H31N5O3 |

|---|---|

Molecular Weight |

473.6 g/mol |

IUPAC Name |

1-[2-[7-(diethylamino)-4-methyl-2-oxochromen-3-yl]ethyl]-3-[[3-(1H-imidazol-5-yl)phenyl]methyl]urea |

InChI |

InChI=1S/C27H31N5O3/c1-4-32(5-2)21-9-10-22-18(3)23(26(33)35-25(22)14-21)11-12-29-27(34)30-15-19-7-6-8-20(13-19)24-16-28-17-31-24/h6-10,13-14,16-17H,4-5,11-12,15H2,1-3H3,(H,28,31)(H2,29,30,34) |

InChI Key |

HZXLPUWIDZEPQG-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)C1=CC2=C(C=C1)C(=C(C(=O)O2)CCNC(=O)NCC3=CC(=CC=C3)C4=CN=CN4)C |

Origin of Product |

United States |

Foundational & Exploratory

LC kinetic stabilizer-1 mechanism of action

An In-Depth Technical Guide to the Core Mechanism of Action of LC Kinetic Stabilizer-1

For Researchers, Scientists, and Drug Development Professionals

Introduction

Immunoglobulin light chain (LC) amyloidosis is a devastating disease characterized by the misfolding and aggregation of immunoglobulin light chains secreted by clonal plasma cells, leading to organ damage and significant mortality. The therapeutic landscape has traditionally focused on eliminating the underlying plasma cell dyscrasia. However, a novel and complementary therapeutic strategy has emerged: the kinetic stabilization of the native state of amyloidogenic light chains to prevent the initial misfolding events that trigger the amyloid cascade. This compound, also identified as compound 21 in foundational research, is a potent, selective, small-molecule stabilizer of amyloidogenic immunoglobulin light chains. This document provides a detailed technical overview of its mechanism of action, supported by quantitative data, experimental methodologies, and visual diagrams of the relevant biological and experimental pathways.

Core Mechanism of Action

This compound functions by binding to and stabilizing the native dimeric conformation of full-length immunoglobulin light chains (FL LCs).[1][2] This stabilization slows the rate of conformational changes that are a prerequisite for both aggregation of the full-length light chains and their aberrant endoproteolysis into aggregation-prone fragments.[3][4] By locking the light chain in its native, non-pathogenic state, the stabilizer effectively inhibits the first step in the amyloidogenic cascade.[1]

The binding site for this class of stabilizers is a structurally conserved pocket located at the interface between the two variable domains (VL-VL) of the light chain dimer.[5][6][7] Crystallographic studies have revealed that this compound, a 7-diethylamino coumarin-based compound, occupies this interface.[5] The molecule's design can be deconstructed into four key components that contribute to its binding and activity: an "anchor" substructure, an "aromatic core," a "linker module," and a "distal substructure."[5][8] In this compound, the coumarin (B35378) portion serves as the anchor and aromatic core, while a simple urea (B33335) linker module connects to a distal substructure.[5] This specific urea linker and its distal group were found to bind to a novel, solvent-exposed sub-site within the VL-VL interface, distinct from those identified for other similar stabilizers, highlighting a new area for therapeutic intervention.[5]

The diagram below illustrates the proposed mechanism of kinetic stabilization.

Caption: Mechanism of action for this compound.

Quantitative Data

The potency of this compound has been quantified using in vitro assays that measure its ability to protect amyloidogenic light chains from proteolysis. The EC50 values, representing the concentration of the stabilizer required to achieve 50% of the maximal protective effect, are summarized below. The data demonstrates potency against both the wild-type amyloidogenic light chain WIL-FL* and a destabilized mutant.

| Target Protein | EC50 (nM) | Description |

| WIL-FL | 140 | An amyloidogenic full-length (FL) immunoglobulin light chain (LC) dimer used as a model in stabilization assays.[6][9][10][11] |

| WIL-FL T46L/F49Y | 74.1 | A mutant of the WIL-FL* dimer, designed to be less stable, making it a more challenging target for stabilization.[6][9][10][11] |

Experimental Protocols

The primary method used to identify and characterize LC kinetic stabilizers is the Protease-Coupled Fluorescence Polarization (PCFP) Assay .[3][8] This high-throughput assay is designed to measure the kinetic stability of an FL LC in the presence of a test compound.

Principle of the PCFP Assay

The PCFP assay leverages the principle that the kinetic stability of a protein correlates with its resistance to proteolysis; a more stable protein must first partially unfold to become a substrate for a protease.[3][8]

-

Fluorescent Labeling: An amyloidogenic FL LC (e.g., WIL-FL) is labeled with a fluorescent molecule, such as fluorescein.

-

Proteolytic Digestion: In the absence of a stabilizer, the FL LC is conformationally unstable and is readily digested by a protease. This digestion breaks the large protein into smaller peptides.

-

Fluorescence Polarization: The fluorescence polarization (FP) of the sample is measured. Large, intact, fluorescently-labeled proteins tumble slowly in solution, resulting in a high FP value. Conversely, the small, fluorescently-labeled peptide fragments resulting from proteolysis tumble much more rapidly, leading to a significant decrease in the FP value.

-

Stabilizer Effect: When a kinetic stabilizer like this compound is present, it binds to the native FL LC dimer, increasing its stability and making it resistant to proteolytic digestion. As a result, the protein remains intact, and the FP value remains high. The magnitude of this effect is dose-dependent and is used to calculate the EC50 of the compound.

The workflow for this assay is depicted in the diagram below.

Caption: Workflow of the Protease-Coupled Fluorescence Polarization (PCFP) assay.

Conclusion

This compound represents a promising, mechanism-based approach to treating light chain amyloidosis. By directly targeting the native state of amyloidogenic light chains and preventing their conversion into toxic species, it offers a therapeutic strategy that is complementary to existing treatments aimed at reducing the production of these proteins. The detailed understanding of its binding mode and the robust quantitative assays used for its characterization provide a solid foundation for the further development of this and other kinetic stabilizers as a new class of therapy for protein misfolding diseases.

References

- 1. pnas.org [pnas.org]

- 2. Stabilization of amyloidogenic immunoglobulin light chains by small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. mdpi.com [mdpi.com]

- 5. Amyloidogenic immunoglobulin light chain kinetic stabilizers comprising a simple urea linker module reveal a novel binding sub-site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Pharmacological Stabilization of the Native State of Full-Length Immunoglobulin Light Chains to Treat Light Chain Amyloidosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. file.medchemexpress.com [file.medchemexpress.com]

An In-depth Technical Guide to the Structure and Function of LC Kinetic Stabilizer-1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, mechanism of action, and experimental evaluation of LC kinetic stabilizer-1, a pioneering compound in the development of treatments for immunoglobulin light chain (LC) amyloidosis. The information is compiled from seminal studies in the field to support ongoing research and drug development efforts.

Introduction to this compound

Immunoglobulin light chain (LC) amyloidosis is a devastating disease characterized by the misfolding and aggregation of immunoglobulin light chains, leading to organ damage. A promising therapeutic strategy involves the use of small-molecule kinetic stabilizers that bind to the native state of the light chain dimer, preventing the conformational changes that lead to aggregation. This compound, a coumarin-based compound, was identified as a foundational hit in a high-throughput screen for molecules that protect full-length light chains from proteolysis, a proxy for conformational instability.[1][2]

Chemical Structure of this compound

This compound, also referred to as coumarin (B35378) 1 in the scientific literature, is a key small molecule in the study of light chain stabilization.[1][3] Its chemical structure is provided below.

Chemical Structure:

(This SMILES string can be used in chemical drawing software to generate a 2D representation of the molecule.)

Mechanism of Action: Kinetic Stabilization

This compound functions by binding to the native dimeric form of the full-length immunoglobulin light chain (FL LC).[1][2] This binding event stabilizes the native conformation, thereby increasing the kinetic barrier for the dissociation and unfolding of the dimer into aggregation-prone monomers. By slowing this rate-limiting step, the stabilizer effectively inhibits the downstream cascade of misfolding, aberrant proteolysis, and amyloid fibril formation.[2]

The binding site for coumarin 1 has been identified through high-resolution crystallography as a hydrophobic pocket at the interface between the two variable domains (VL-VL) of the LC dimer.[1] This pocket is composed of residues that are conserved across many different patient-derived LC sequences, suggesting that this class of stabilizers could have broad applicability.[1]

Signaling Pathway (Mechanism of Action)

Caption: Mechanism of action of this compound.

Quantitative Data

The efficacy of this compound has been quantified through various biophysical and biochemical assays. The following table summarizes key quantitative data for this compound.

| Parameter | Value | Method | Reference |

| KD | 3.08 ± 0.52 µM | Isothermal Titration Calorimetry | [2] |

| EC50 | ~1-10 µM | Protease-Coupled Fluorescence Polarization | [1] |

Experimental Protocols

The primary assay used to identify and characterize LC kinetic stabilizers is the Protease-Coupled Fluorescence Polarization (PCFP) assay.[2]

Protease-Coupled Fluorescence Polarization (PCFP) Assay Protocol

This assay measures the ability of a compound to protect the full-length light chain from proteolytic degradation. Stabilization of the native state reduces the accessibility of protease cleavage sites that are exposed in transiently unfolded states.

Materials:

-

Fluorescein-labeled full-length immunoglobulin light chain (FL LC)

-

Protease (e.g., Proteinase K or Thermolysin)

-

Test compounds (e.g., this compound) dissolved in DMSO

-

Assay buffer (e.g., PBS)

-

384-well plates

Procedure:

-

A solution of fluorescein-labeled FL LC is pre-incubated with the test compound at various concentrations in a 384-well plate.

-

A control group with DMSO instead of the test compound is included.

-

The proteolytic reaction is initiated by the addition of a protease (e.g., Proteinase K).

-

The plate is incubated at a controlled temperature (e.g., 22 °C).

-

Fluorescence polarization (FP) is measured at multiple time points.

-

Cleavage of the labeled FL LC results in smaller fragments and a decrease in the FP signal.

-

The rate of FP signal decrease is plotted against the compound concentration to determine the EC50 value, which represents the concentration of the compound that provides 50% protection from proteolysis.

Experimental Workflow: PCFP Assay

Caption: Experimental workflow for the PCFP assay.

Structure-Based Design and Future Directions

The crystallographic data of coumarin 1 bound to the FL LC dimer has been instrumental in guiding a structure-based drug design approach.[1] This has led to the development of a four-substructure hypothesis for designing more potent stabilizers.[1]

Logical Relationship: Structure-Based Design

Caption: Logical flow of structure-based design for LC kinetic stabilizers.

By systematically modifying the four modular units of the coumarin scaffold—the anchor substructure, the aromatic core, the linker, and the distal substructure—researchers have successfully developed second-generation stabilizers with nanomolar potency, representing a significant improvement over the initial micromolar affinity of this compound.[1] Future work will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of these potent lead compounds to identify a clinical candidate for the treatment of LC amyloidosis.

References

An In-depth Technical Guide on the Native State Stabilization of Immunoglobulin Light Chains

For Researchers, Scientists, and Drug Development Professionals

Introduction

Immunoglobulin light chains (LCs) are essential components of antibodies, contributing to antigen binding and overall antibody structure.[1][2] In a pathological condition known as light chain amyloidosis (AL), monoclonal plasma cells produce an excess of unstable LCs.[3][4] These LCs can misfold and aggregate into toxic species, including amyloid fibrils, which deposit in vital organs and lead to severe organ dysfunction and failure.[3][5] AL amyloidosis is a devastating disease with a poor prognosis, highlighting the urgent need for effective therapeutic strategies.[5]

Current treatments for AL amyloidosis primarily focus on eradicating the underlying plasma cell clone to reduce the production of pathogenic LCs.[6][7] However, achieving complete and sustained hematologic responses remains a challenge for many patients.[6] An alternative and complementary therapeutic approach is to directly target the misfolding and aggregation of the LCs themselves. This guide focuses on the principle of native state stabilization , a promising strategy aimed at preventing the initial conformational changes that trigger the amyloidogenic cascade. By stabilizing the correctly folded, native state of the LC, it is possible to inhibit the formation of all downstream toxic species.[8][9]

This technical guide will provide a comprehensive overview of the principles of LC structure and stability, the mechanisms of their aggregation, and the strategies for their native state stabilization. We will delve into the experimental methodologies used to identify and characterize small molecule stabilizers, present key quantitative data, and visualize the underlying biological and experimental processes.

Immunoglobulin Light Chain Structure and Stability

An immunoglobulin light chain is a polypeptide consisting of two immunoglobulin domains: a variable domain (VL) at the N-terminus and a constant domain (CL) at the C-terminus.[1][10] The VL domain is highly diverse in its amino acid sequence, particularly in the complementarity-determining regions (CDRs), which are responsible for antigen binding.[11] In contrast, the CL domain is relatively conserved.[10]

The stability of an LC is crucial for its proper function and to prevent aggregation. Several factors contribute to the stability of the native LC conformation:

-

Intrachain Disulfide Bonds: Each domain (VL and CL) is stabilized by a conserved intrachain disulfide bond, which is critical for maintaining the correct immunoglobulin fold.[12][13] Reduction of these bonds can significantly decrease the stability of the protein.[12]

-

Dimerization: Free LCs can exist as monomers or form non-covalent homodimers.[8][14] Dimerization, particularly through the VL domains, is thought to be a key factor in stabilizing the native state and preventing aggregation.[8] An interchain disulfide bond can further stabilize this dimer.[14]

-

Amino Acid Sequence: The specific amino acid sequence of the VL domain, a result of somatic mutations, plays a critical role in determining the thermodynamic stability of the LC.[4][15] Amyloidogenic LCs are often less thermodynamically stable than their non-amyloidogenic counterparts.[4][16]

The Amyloidogenic Cascade of Immunoglobulin Light Chains

In AL amyloidosis, the aggregation of LCs is a complex process initiated by the destabilization of the native state. This destabilization allows the LC to sample partially unfolded or misfolded conformations that are prone to aggregation.

The key steps in the amyloidogenic cascade are:

-

Destabilization of the Native State: Somatic mutations in the VL domain can decrease the thermodynamic stability of the LC, making it more likely to unfold.[4][17]

-

Conformational Excursions: The destabilized LC can transiently adopt non-native, aggregation-prone conformations.[6][18]

-

Proteolytic Cleavage: These non-native conformations can be more susceptible to proteolysis, leading to the generation of amyloidogenic fragments, often comprising the VL domain.[8][9]

-

Nucleation and Fibril Formation: The misfolded LCs or their fragments can self-assemble into small, soluble oligomers, which then act as nuclei for the formation of larger, insoluble amyloid fibrils.[19]

Caption: The amyloidogenic cascade of immunoglobulin light chains.

Native State Stabilization: A Therapeutic Paradigm

The principle of native state stabilization is to shift the conformational equilibrium of the LC away from aggregation-prone states and towards the native, folded state. This is achieved by using small molecules, known as kinetic stabilizers, that selectively bind to the native conformation of the LC.[6][9] This binding event increases the energy barrier for unfolding, thereby slowing down the rate of misfolding and subsequent aggregation.[6][20]

A key advantage of this strategy is that it intervenes at the very beginning of the amyloidogenic cascade. By preventing the initial misfolding event, it can theoretically inhibit the formation of all downstream toxic species, including soluble oligomers and amyloid fibrils.[6][21] This approach has been successfully validated with the drug tafamidis, which stabilizes transthyretin to treat TTR amyloidosis.[21]

References

- 1. Immunoglobulin Structure and Classes | Thermo Fisher Scientific - US [thermofisher.com]

- 2. bosterbio.com [bosterbio.com]

- 3. Immunoglobulin light chain amyloid aggregation - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. Immunoglobulin light chain amyloid aggregation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antibodies gone bad - the molecular mechanism of light chain amyloidosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

- 7. Pharmacological stabilization of the native state of full-length immunoglobulin light chains to treat light chain amyloidosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Immunoglobulin light chain - Wikipedia [en.wikipedia.org]

- 11. Antibody Heavy and Light Chains: Structure and Function - Creative Proteomics [creative-proteomics.com]

- 12. The role of the intrachain disulfide bond in the conformation and stability of the constant fragment of the immunoglobulin light chain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Thermodynamic Stability of a κI Immunoglobulin Light Chain: Relevance to Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Thermodynamic and conformational studies on an immunoglobulin light chain which reversibly precipitates at low temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. The Critical Role of the Constant Region in Thermal Stability and Aggregation of Amyloidogenic Immunoglobulin Light Chain - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Mutations can cause light chains to be too stable or too unstable to form amyloid fibrils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Structural basis for the stabilization of amyloidogenic immunoglobulin light chains by hydantoins - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Unfolding and Aggregation Pathways of Variable Domains from Immunoglobulin Light Chains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

- 21. New paper – Light Chain Stabilization: A Therapeutic Approach to Ameliorate AL Amyloidosis | Gareth Morgan [sites.bu.edu]

An In-depth Technical Guide to the Binding Site of LC Kinetic Stabilizer-1 on Light Chain Dimers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Immunoglobulin light chain (LC) amyloidosis (AL) is a devastating disease characterized by the misfolding and aggregation of antibody light chains, leading to organ failure. A promising therapeutic strategy involves the use of small molecule kinetic stabilizers that bind to the native state of light chain dimers, preventing their dissociation into amyloidogenic monomers. This technical guide provides a comprehensive overview of the binding site of these kinetic stabilizers, with a focus on a representative class of molecules, on light chain dimers. It includes detailed experimental protocols for key analytical techniques, a summary of quantitative binding data, and visualizations of the underlying molecular mechanisms and experimental workflows.

The Binding Site of Kinetic Stabilizers on Light Chain Dimers

Extensive research, including X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy, has revealed that small molecule kinetic stabilizers bind at a highly conserved pocket at the interface of the two variable domains (VL-VL) of the full-length light chain (FL LC) dimer.[1][2][3] This binding site is distinct from the interface where the light chain would normally interact with the heavy chain in a full antibody, rendering these stabilizers specific for free light chains.[1][4]

The binding pocket is formed by residues from both light chain monomers. While the exact residues can vary slightly depending on the specific light chain and the stabilizer molecule, a common set of interacting residues has been identified. For a coumarin-based stabilizer, for instance, the binding site is comprised of residues such as 44, 87, and 98 from one monomer and 36', 44', and 46' from the second monomer (Kabat numbering).[5] The interaction of the stabilizer within this pocket enhances the stability of the dimer, increasing the energy barrier for dissociation and subsequent aggregation.[1][2]

Quantitative Binding Data

The binding affinity of kinetic stabilizers to light chain dimers is a critical parameter for their therapeutic efficacy. Various biophysical techniques have been employed to quantify these interactions, yielding dissociation constants (KD) and EC50 values. Below is a summary of representative quantitative data for coumarin-based kinetic stabilizers.

| Stabilizer | Light Chain Variant | Method | Affinity Metric | Value | Reference |

| Stabilizer 1 (Coumarin-based) | JTO-FL | Fluorescence Titration | KD | ~1-20 µM | [2][6] |

| Stabilizer 1 (Coumarin-based) | ALMC2-FL | Fluorescence Titration | KD | ~1-20 µM | [2][6] |

| Stabilizer 1 (Coumarin-based) | 6aJL2-FL | Fluorescence Titration | KD | ~1-20 µM | [2][6] |

| Optimized Coumarin Derivatives | Not Specified | Protease Sensitivity Assay | EC50 | Nanomolar range | [7] |

Experimental Protocols

A variety of experimental techniques are crucial for the identification, characterization, and optimization of light chain kinetic stabilizers. Detailed methodologies for the key experiments are provided below.

Protease-Coupled Fluorescence Polarization (PCFP) Assay

This high-throughput screening assay is used to identify small molecules that kinetically stabilize light chains by measuring their resistance to proteolysis.[5][8]

Principle: A fluorescently labeled light chain dimer is incubated with a protease. In its native, folded state, the large size of the dimer results in a high fluorescence polarization. Upon unfolding and subsequent cleavage by the protease, the smaller fluorescent fragments tumble more rapidly in solution, leading to a decrease in fluorescence polarization. A kinetic stabilizer will protect the light chain from proteolysis, thus maintaining a high fluorescence polarization.

Protocol:

-

Preparation of Reagents:

-

Prepare a stock solution of purified, fluorescently labeled light chain dimer in a suitable buffer (e.g., PBS, pH 7.4).

-

Prepare a stock solution of a protease (e.g., Proteinase K) in the same buffer.

-

Dissolve small molecule compounds in DMSO to create a compound library.

-

-

Assay Procedure:

-

In a microplate, add the fluorescently labeled light chain dimer solution.

-

Add the small molecule compounds from the library to the wells.

-

Initiate the proteolytic reaction by adding the protease solution to all wells.

-

Incubate the plate at a controlled temperature (e.g., 37°C).

-

Measure fluorescence polarization at regular time intervals using a plate reader.

-

-

Data Analysis:

-

Plot the change in fluorescence polarization over time for each compound.

-

Identify compounds that show a significantly smaller decrease in fluorescence polarization compared to the DMSO control. These are considered "hits."

-

X-Ray Crystallography

X-ray crystallography provides high-resolution structural information on how a kinetic stabilizer binds to the light chain dimer.

Protocol:

-

Crystallization:

-

Co-crystallize the purified light chain dimer with the small molecule stabilizer. This is typically done using vapor diffusion methods (hanging drop or sitting drop).

-

Screen a wide range of crystallization conditions (e.g., different precipitants, pH, and temperature) to obtain high-quality crystals.

-

-

Data Collection:

-

Mount a single crystal and expose it to a monochromatic X-ray beam, often at a synchrotron source for higher intensity.

-

Collect diffraction data as the crystal is rotated.

-

-

Structure Determination and Refinement:

-

Process the diffraction data to determine the unit cell dimensions and space group.

-

Solve the phase problem using molecular replacement, using a known light chain structure as a search model.

-

Build the atomic model of the protein-ligand complex into the resulting electron density map.

-

Refine the model to improve its agreement with the experimental data.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to confirm the binding of the stabilizer in solution and to identify the specific amino acid residues involved in the interaction.

Protocol:

-

Sample Preparation:

-

Produce isotopically labeled (15N or 13C) light chain dimer by expressing the protein in minimal media supplemented with 15NH4Cl or 13C-glucose.

-

Purify the labeled protein and prepare a concentrated solution in a suitable NMR buffer.

-

-

NMR Titration:

-

Acquire a baseline 1H-15N HSQC spectrum of the labeled light chain dimer. Each peak in this spectrum corresponds to a specific amide proton in the protein backbone.

-

Titrate the protein sample with increasing concentrations of the small molecule stabilizer.

-

Acquire a 1H-15N HSQC spectrum at each titration point.

-

-

Data Analysis:

-

Overlay the spectra from the titration.

-

Identify peaks that show significant chemical shift perturbations (changes in their position) or line broadening upon addition of the stabilizer.

-

Map these changes onto the amino acid sequence of the light chain to identify the residues in and around the binding site.

-

Differential Scanning Fluorimetry (DSF)

DSF is a thermal shift assay used to assess the thermodynamic stabilization of the light chain dimer upon ligand binding.

Principle: A fluorescent dye that binds to hydrophobic regions of a protein is used. As the protein is heated and unfolds, it exposes its hydrophobic core, causing an increase in fluorescence. The temperature at which 50% of the protein is unfolded is the melting temperature (Tm). A stabilizing ligand will increase the Tm.

Protocol:

-

Reaction Setup:

-

In a qPCR plate, mix the purified light chain dimer, the fluorescent dye (e.g., SYPRO Orange), and the small molecule stabilizer or DMSO control in a suitable buffer.

-

-

Thermal Denaturation:

-

Place the plate in a real-time PCR instrument.

-

Apply a thermal gradient, slowly increasing the temperature from a starting temperature (e.g., 25°C) to a final temperature (e.g., 95°C).

-

Monitor the fluorescence intensity at each temperature increment.

-

-

Data Analysis:

-

Plot fluorescence intensity as a function of temperature.

-

Determine the Tm for the protein with and without the stabilizer by fitting the data to a Boltzmann equation.

-

The change in Tm (ΔTm) indicates the degree of stabilization provided by the ligand.

-

Visualizations

Signaling Pathway: Mechanism of Kinetic Stabilization

Caption: Mechanism of light chain kinetic stabilization.

Experimental Workflow: Stabilizer Identification and Characterization

Caption: Workflow for kinetic stabilizer discovery.

Logical Relationship: Binding Site and Dimer Stability

Caption: Relationship between binding and stability.

References

- 1. High-field Solution NMR Spectroscopy as a Tool for Assessing Protein Interactions with Small Molecule Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Amyloidogenic immunoglobulin light chain kinetic stabilizers comprising a simple urea linker module reveal a novel binding sub-site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Differential Fluorescence Scanning Assay (DSF Assay) [protocols.io]

- 5. Small-molecule binding sites on proteins established by paramagnetic NMR spectroscopy. | Semantic Scholar [semanticscholar.org]

- 6. pnas.org [pnas.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Discovery of Potent Coumarin-based Kinetic Stabilizers of Amyloidogenic Immunoglobulin Light Chains Using Structure-based Design - PMC [pmc.ncbi.nlm.nih.gov]

The Structural Biology of Full-Length Immunoglobulin Light Chains: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Immunoglobulin light chains are fundamental components of the adaptive immune system. In conjunction with heavy chains, they form the characteristic Y-shaped structure of antibodies, essential for antigen recognition and immune response. However, the overproduction of monoclonal free light chains by clonal plasma cells can lead to a devastating protein misfolding disease known as light chain (AL) amyloidosis. In this disease, unstable light chains misfold, aggregate, and deposit as insoluble amyloid fibrils in various organs, leading to progressive organ damage and failure.[1] This technical guide provides an in-depth exploration of the structural biology of full-length immunoglobulin light chains, with a focus on the biophysical properties that dictate their stability and propensity for amyloidogenic aggregation.

Structure of Full-Length Immunoglobulin Light Chains

Immunoglobulin light chains are polypeptides of approximately 22-24 kDa.[2] Each full-length light chain is composed of two distinct immunoglobulin domains: a variable domain (VL) at the N-terminus and a constant domain (CL) at the C-terminus.[3][4]

-

Variable Domain (VL): This domain is characterized by significant sequence variability, particularly within the complementarity-determining regions (CDRs), which are responsible for antigen binding. The VL domain's sequence is determined by genetic recombination and somatic hypermutation.[5]

-

Constant Domain (CL): In contrast to the VL domain, the CL domain has a relatively conserved amino acid sequence.[4]

There are two main isotypes of light chains in humans: kappa (κ) and lambda (λ), encoded by genes on chromosomes 2 and 22, respectively.[3] While functionally similar, they exhibit differences in their constant region sequences and the ratio of kappa to lambda chains can vary.[3]

The overall three-dimensional structure of both the VL and CL domains is a characteristic β-barrel known as the immunoglobulin fold. This fold consists of two anti-parallel β-sheets packed against each other.[4]

Below is a schematic representation of the domain structure of a full-length immunoglobulin light chain.

Biophysical Properties and Amyloidogenicity

The propensity of a full-length immunoglobulin light chain to form amyloid fibrils is intimately linked to its thermodynamic stability. Amyloidogenic light chains are often characterized by a lower stability compared to their non-amyloidogenic counterparts.[6][7] This inherent instability can lead to the population of partially unfolded intermediates that are prone to aggregation.

Quantitative Data on Light Chain Stability and Aggregation

The following tables summarize key biophysical parameters for various immunoglobulin light chains, providing a comparative view of their stability and aggregation potential.

Table 1: Thermodynamic Stability of Immunoglobulin Light Chains

| Light Chain Variant | Isotype | Melting Temperature (Tm) (°C) | Free Energy of Unfolding (ΔG) (kcal/mol) | Reference |

| MM-κI | Kappa | 50.2 (pH 7.4), 54.3 (pH 4.8) | N/A | [8] |

| AL-09 VL | Kappa | 43 | N/A | [6] |

| Germline VL | Kappa | 47 | N/A | [6] |

| Full-length AL | Lambda | 51 | N/A | [6] |

| Full-length Germline | Lambda | 53 | N/A | [6] |

Table 2: Dimerization and Aggregation Properties of Immunoglobulin Light Chains

| Light Chain Variant | Isotype | Dimerization Constant (Kd) | Aggregation Lag Time (hours) | Reference |

| Lambda Chain Dimer | Lambda | ~2.5 x 10-6 M | N/A | [9] |

| AL and MM Light Chains | Kappa/Lambda | Dimer formation observed | Varies significantly | [10] |

Pathogenesis of Light Chain Amyloidosis

The development of AL amyloidosis is a multi-step process that begins with a clonal plasma cell disorder. The overproduced monoclonal light chains, due to their inherent instability, misfold and aggregate into toxic oligomers and amyloid fibrils. These deposits accumulate in tissues and organs, leading to cellular dysfunction and organ failure. Cardiotoxicity is a major cause of mortality in AL amyloidosis, with light chains directly impacting cardiomyocytes.[11][12]

The following diagram illustrates the pathogenic pathway of light chain amyloidosis.

Experimental Protocols for Studying Full-Length Light Chains

A comprehensive understanding of the structural biology of immunoglobulin light chains relies on a variety of biophysical and biochemical techniques. The following diagram outlines a general workflow for the characterization of these proteins.

Recombinant Expression and Purification of Immunoglobulin Light Chains

Objective: To produce and purify recombinant full-length immunoglobulin light chains for in vitro studies. A common method involves expression in E. coli and subsequent purification.[13]

Protocol:

-

Gene Synthesis and Cloning: Synthesize the gene encoding the full-length light chain and clone it into a suitable bacterial expression vector (e.g., pET vector with an N-terminal His-tag).

-

Transformation: Transform the expression vector into a competent E. coli strain (e.g., BL21(DE3)).

-

Expression:

-

Grow the transformed E. coli in LB medium supplemented with the appropriate antibiotic at 37°C with shaking until the OD600 reaches 0.6-0.8.

-

Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.

-

Continue to grow the culture at a lower temperature (e.g., 18-25°C) for 16-24 hours to enhance soluble protein expression.

-

-

Cell Lysis:

-

Harvest the cells by centrifugation.

-

Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mg/mL lysozyme, and protease inhibitors).

-

Lyse the cells by sonication on ice.

-

Clarify the lysate by centrifugation to remove cell debris.

-

-

Affinity Chromatography:

-

Load the clarified lysate onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.

-

Wash the column with wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).

-

Elute the His-tagged light chain with elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).

-

-

Size Exclusion Chromatography (SEC):

-

Concentrate the eluted protein.

-

Load the concentrated protein onto a size exclusion chromatography column (e.g., Superdex 75) pre-equilibrated with a suitable buffer (e.g., PBS pH 7.4) to remove aggregates and further purify the monomeric/dimeric light chain.

-

-

Purity and Concentration Assessment:

-

Assess the purity of the final protein sample by SDS-PAGE.

-

Determine the protein concentration using a spectrophotometer (A280) or a protein assay (e.g., BCA).

-

Thioflavin T (ThT) Aggregation Assay

Objective: To monitor the kinetics of amyloid fibril formation in vitro. Thioflavin T (ThT) is a fluorescent dye that exhibits enhanced fluorescence upon binding to amyloid fibrils.[14][15]

Protocol:

-

Reagent Preparation:

-

Prepare a stock solution of ThT (e.g., 1 mM in water).

-

Prepare the aggregation buffer (e.g., PBS pH 7.4, or a more destabilizing acidic buffer if required).

-

-

Assay Setup:

-

In a black, clear-bottom 96-well plate, add the purified light chain to the desired final concentration (e.g., 10-50 µM) in the aggregation buffer.

-

Add ThT to a final concentration of 10-20 µM.

-

Include control wells with buffer and ThT only (blank).

-

-

Incubation and Measurement:

-

Incubate the plate at 37°C with intermittent shaking in a plate reader with fluorescence detection capabilities.

-

Measure the ThT fluorescence intensity at regular intervals (e.g., every 15-30 minutes) using an excitation wavelength of ~440 nm and an emission wavelength of ~485 nm.

-

-

Data Analysis:

-

Subtract the blank fluorescence from the sample fluorescence at each time point.

-

Plot the fluorescence intensity as a function of time. The resulting sigmoidal curve can be analyzed to determine the lag time, elongation rate, and final plateau of fibril formation.

-

Circular Dichroism (CD) Spectroscopy for Thermal Denaturation

Objective: To determine the thermal stability of the light chain by monitoring changes in its secondary structure as a function of temperature.[16][17]

Protocol:

-

Sample Preparation:

-

Prepare the purified light chain in a suitable buffer (e.g., phosphate (B84403) buffer, as Tris buffer's pH is temperature-dependent) at a concentration of 0.1-0.5 mg/mL.

-

Degas the buffer and the protein solution.

-

-

Instrument Setup:

-

Use a CD spectropolarimeter equipped with a Peltier temperature controller.

-

Set the wavelength to monitor a feature characteristic of the protein's secondary structure (e.g., 222 nm for α-helical content or ~218 nm for β-sheet content).

-

-

Thermal Melt Experiment:

-

Equilibrate the sample at a starting temperature (e.g., 20°C).

-

Increase the temperature at a controlled rate (e.g., 1°C/minute) up to a final temperature where the protein is expected to be fully unfolded (e.g., 95°C).

-

Record the CD signal continuously or at discrete temperature intervals.

-

-

Data Analysis:

-

Plot the CD signal as a function of temperature.

-

Fit the resulting sigmoidal curve to a two-state unfolding model to determine the melting temperature (Tm), which is the temperature at which 50% of the protein is unfolded.

-

Conclusion

The structural and biophysical properties of full-length immunoglobulin light chains are critical determinants of their stability and propensity to aggregate into amyloid fibrils. A thorough understanding of these properties is paramount for the development of novel therapeutic strategies for light chain amyloidosis. The experimental approaches outlined in this guide provide a framework for the detailed characterization of these complex and clinically significant proteins. By combining quantitative biophysical data with detailed structural analysis, researchers and drug developers can gain valuable insights into the molecular mechanisms underlying this devastating disease and pave the way for the design of effective interventions.

References

- 1. Immunoglobulin light chain amyloid aggregation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Bence-Jones Protein - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Immunoglobulin light chain - Wikipedia [en.wikipedia.org]

- 4. The structure of a typical antibody molecule - Immunobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Widespread amyloidogenicity potential of multiple myeloma patient-derived immunoglobulin light chains - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Critical Role of the Constant Region in Thermal Stability and Aggregation of Amyloidogenic Immunoglobulin Light Chain - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A conformational fingerprint for amyloidogenic light chains | eLife [elifesciences.org]

- 8. Thermodynamic Stability of a κI Immunoglobulin Light Chain: Relevance to Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Thermodynamic and conformational studies on an immunoglobulin light chain which reversibly precipitates at low temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Aggregation of Full-length Immunoglobulin Light Chains from Systemic Light Chain Amyloidosis (AL) Patients Is Remodeled by Epigallocatechin-3-gallate - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Amyloid Light Chain Proteins in Cardiovascular Disease: Pathogenesis and Emerging Therapies for Cardiac Amyloidosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Isolation and purification of recombinant immunoglobulin light chain variable domains from the periplasmic space of Escherichia coli | PLOS One [journals.plos.org]

- 14. Assays for Light Chain Amyloidosis Formation and Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Thioflavin T spectroscopic assay [assay-protocol.com]

- 16. boddylab.ca [boddylab.ca]

- 17. Chazin Lab Protocol for thermal melts [structbio.vanderbilt.edu]

Methodological & Application

Application Notes and Protocols for LC Kinetic Stabilizer-1 In Vitro

For Researchers, Scientists, and Drug Development Professionals

Introduction

LC Kinetic Stabilizer-1 is a potent and selective small molecule designed to stabilize the native conformation of amyloidogenic immunoglobulin light chains. In the pathology of Light Chain (AL) Amyloidosis, the dissociation of the native dimeric form of light chains into aggregation-prone monomers is a critical step in the formation of toxic amyloid fibrils. This compound acts by binding to the light chain dimer, kinetically inhibiting its dissociation and subsequent aggregation, thereby offering a promising therapeutic strategy for AL amyloidosis. These application notes provide detailed protocols for the in vitro characterization of this compound's activity.

Mechanism of Action

This compound functions by binding to a specific site on the full-length immunoglobulin light chain dimer. This binding event stabilizes the native dimeric state, increasing the energy barrier for dissociation into monomers. By preventing the formation of aggregation-prone monomers, the compound effectively inhibits the downstream cascade of misfolding and amyloid fibril formation. This mechanism is a key strategy in the development of treatments for AL amyloidosis, aiming to reduce the concentration of toxic light chain aggregates and mitigate organ damage.

Figure 1: Mechanism of action of this compound.

Quantitative Data

The following table summarizes the key quantitative parameters of this compound.

| Parameter | Value | Target Protein | Reference |

| Molecular Weight | 473.57 g/mol | N/A | [1] |

| EC50 | 140 nM | WIL-FL* (amyloidogenic FL LC dimer) | [1][2] |

| EC50 | 74.1 nM | WIL-FL* T46L/F49Y | [1][2] |

Experimental Protocols

Thioflavin T (ThT) Aggregation Assay

This assay is the gold standard for quantifying the formation of amyloid fibrils in vitro. Thioflavin T is a fluorescent dye that exhibits enhanced fluorescence upon binding to the β-sheet structures characteristic of amyloid fibrils.

Materials:

-

This compound

-

Amyloidogenic immunoglobulin light chains (e.g., recombinant or patient-derived)

-

Thioflavin T (ThT)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Black, clear-bottom 96-well plates

-

Fluorescence plate reader with excitation at ~440 nm and emission at ~485 nm

Protocol:

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

-

Prepare a stock solution of amyloidogenic light chains in PBS. The final concentration in the assay will typically be in the µM range.

-

Prepare a stock solution of ThT in PBS (e.g., 1 mM). Protect from light.

-

-

Assay Setup:

-

In a 96-well plate, set up the following conditions in triplicate:

-

Control (No Stabilizer): Amyloidogenic light chains + ThT + vehicle (DMSO).

-

Test (With Stabilizer): Amyloidogenic light chains + ThT + this compound at various concentrations.

-

Blank: PBS + ThT + vehicle/stabilizer.

-

-

The final volume in each well should be consistent (e.g., 200 µL). The final concentration of DMSO should be kept low (e.g., <1%) to avoid affecting protein aggregation.

-

-

Incubation and Measurement:

-

Incubate the plate at 37°C with intermittent shaking.

-

Measure the fluorescence intensity at regular intervals (e.g., every 30 minutes) for a desired period (e.g., 24-72 hours).

-

-

Data Analysis:

-

Subtract the blank fluorescence values from the control and test values.

-

Plot the fluorescence intensity against time for each condition.

-

The inhibition of aggregation can be quantified by comparing the lag time, slope of the elongation phase, and the final fluorescence plateau between the control and stabilizer-treated samples.

-

Figure 2: Workflow for the Thioflavin T aggregation assay.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy can be used to assess the effect of this compound on the secondary structure of immunoglobulin light chains, providing insights into how the stabilizer maintains the native conformation.

Materials:

-

This compound

-

Amyloidogenic immunoglobulin light chains

-

PBS, pH 7.4

-

CD spectropolarimeter

-

Quartz cuvette

Protocol:

-

Sample Preparation:

-

Prepare solutions of amyloidogenic light chains in PBS at a suitable concentration for CD analysis (typically 0.1-0.2 mg/mL).

-

Prepare a solution of this compound at a concentration that achieves the desired molar ratio with the light chains.

-

-

CD Measurement:

-

Acquire a baseline CD spectrum of the PBS buffer.

-

Acquire the CD spectrum of the light chains alone.

-

Acquire the CD spectrum of the light chains incubated with this compound.

-

Spectra are typically recorded in the far-UV region (190-260 nm) to monitor changes in secondary structure.

-

-

Data Analysis:

-

Subtract the buffer baseline from the sample spectra.

-

Compare the spectra of the light chains with and without the stabilizer. A preservation of the native β-sheet-rich spectrum in the presence of the stabilizer under aggregation-promoting conditions would indicate its stabilizing effect.

-

In Vitro Cytotoxicity Assay

This assay evaluates the ability of this compound to mitigate the cytotoxicity induced by amyloidogenic light chain aggregates on a relevant cell line (e.g., cardiomyocytes).

Materials:

-

This compound

-

Pre-formed amyloidogenic light chain aggregates

-

Cardiomyocyte cell line (e.g., AC16)

-

Cell culture medium

-

MTT or similar cell viability assay kit

-

96-well cell culture plates

Protocol:

-

Cell Culture:

-

Culture cardiomyocytes in 96-well plates until they reach a suitable confluency.

-

-

Treatment:

-

Treat the cells with:

-

Vehicle control.

-

Pre-formed light chain aggregates.

-

Pre-formed light chain aggregates that have been incubated with this compound.

-

This compound alone (to test for compound toxicity).

-

-

-

Incubation:

-

Incubate the cells for a period that is known to induce cytotoxicity by the aggregates (e.g., 24-48 hours).

-

-

Cell Viability Assessment:

-

Perform the MTT assay according to the manufacturer's instructions. This involves adding the MTT reagent, incubating, and then solubilizing the formazan (B1609692) crystals before measuring the absorbance.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle-treated control.

-

A significant increase in cell viability in the presence of this compound would indicate its ability to reduce the toxicity of the light chain aggregates.

-

Conclusion

This compound represents a targeted approach to inhibit the pathogenic aggregation of immunoglobulin light chains. The protocols outlined above provide a framework for the in vitro characterization of its efficacy and mechanism of action. These assays are crucial for the preclinical evaluation of this and similar compounds in the drug development pipeline for AL amyloidosis.

References

Application of Protease Sensitivity Assays for Evaluating Light Chain Stabilizers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Immunoglobulin light chains (LCs) are essential components of antibodies. However, in certain pathological conditions, such as light chain amyloidosis (AL), monoclonal LCs can misfold, aggregate, and deposit in tissues, leading to organ damage. A key step in the pathogenesis of AL is the proteolytic cleavage of unstable or partially unfolded LCs, which can generate highly amyloidogenic fragments. Consequently, stabilizing the native conformation of LCs is a promising therapeutic strategy. Protease sensitivity assays are powerful tools to assess the stability of LCs and to screen for and characterize small molecule stabilizers that can prevent their pathogenic misfolding and degradation.

These application notes provide an overview of two widely used protease sensitivity assays—Protease-Coupled Fluorescence Polarization (PCFP) and Fast Proteolysis Assay (FASTpp)—for the evaluation of LC stabilizers. Detailed protocols and data interpretation guidelines are provided to enable researchers to implement these assays in their laboratories.

Principle of Protease Sensitivity Assays

The fundamental principle underlying protease sensitivity assays is that the native, correctly folded state of a protein is significantly more resistant to proteolytic degradation than its unfolded or misfolded conformations.[1] Proteases, therefore, preferentially cleave unstable protein species. By monitoring the rate of proteolysis, one can infer the conformational stability of the protein. Small molecules that bind to and stabilize the native state of an LC will decrease its susceptibility to proteolysis, a change that can be quantified using these assays.[1][2][3]

I. Protease-Coupled Fluorescence Polarization (PCFP) Assay

The PCFP assay is a high-throughput method ideal for screening large compound libraries to identify potential LC stabilizers. It measures the decrease in fluorescence polarization (FP) that occurs when a fluorescently labeled LC is cleaved by a protease into smaller, more rapidly tumbling fragments.[1] Stabilizers that protect the LC from proteolysis will result in a smaller decrease in the FP signal.

Experimental Workflow

Caption: Workflow of the Protease-Coupled Fluorescence Polarization (PCFP) Assay.

Detailed Protocol: PCFP Assay

Materials:

-

Fluorescently Labeled Light Chain (LC): Purified recombinant or patient-derived LC labeled with a fluorescent dye (e.g., fluorescein).

-

Test Stabilizers: Small molecule compounds dissolved in an appropriate solvent (e.g., DMSO).

-

Protease: Proteinase K or Thermolysin.

-

Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4.

-

Microplates: Black, low-binding 384-well microplates.

-

Plate Reader: Equipped with fluorescence polarization optics.

Procedure:

-

Prepare Reagents:

-

Dilute the fluorescently labeled LC to the desired final concentration (e.g., 10-20 nM) in assay buffer.

-

Prepare a serial dilution of the test stabilizers in the assay buffer. The final DMSO concentration should be kept constant across all wells (typically ≤1%).

-

Prepare the protease solution in assay buffer to the desired final concentration (e.g., 100-200 nM for Proteinase K).

-

-

Assay Setup:

-

Add the test stabilizer solution to the wells of the 384-well plate.

-

Add the fluorescently labeled LC solution to each well.

-

Include control wells:

-

No Protease Control: LC and stabilizer without protease.

-

Vehicle Control: LC and protease with vehicle (e.g., DMSO) instead of stabilizer.

-

Buffer Blank: Assay buffer only.

-

-

-

Initiate Reaction:

-

Add the protease solution to all wells except the "No Protease Control" to initiate the reaction.

-

-

Incubation:

-

Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 1-4 hours). The incubation time should be optimized to achieve a significant decrease in FP in the vehicle control wells.

-

-

Fluorescence Polarization Measurement:

-

Measure the fluorescence polarization of each well using a plate reader with appropriate excitation and emission wavelengths for the fluorophore (e.g., 485 nm excitation and 535 nm emission for fluorescein).[4]

-

Data Analysis:

-

Calculate Percent Protection:

-

The protective effect of a stabilizer is calculated as the percentage of the FP signal retained compared to the controls.

-

% Protection = [(FP_sample - FP_vehicle) / (FP_no_protease - FP_vehicle)] * 100

-

-

Determine EC50 Values:

-

Plot the % Protection against the logarithm of the stabilizer concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 value, which is the concentration of the stabilizer that provides 50% of the maximum protection.

-

II. Fast Proteolysis Assay (FASTpp)

The FASTpp assay is a method to determine the thermal stability of a protein by assessing its resistance to proteolysis across a temperature gradient.[5][6][7][8] This assay is particularly useful for characterizing the stabilizing effect of compounds on the thermal unfolding of LCs.

Experimental Workflow

Caption: Workflow of the Fast Proteolysis Assay (FASTpp).

Detailed Protocol: FASTpp Assay

Materials:

-

Light Chain (LC): Purified recombinant or patient-derived LC.

-

Test Stabilizers: Small molecule compounds.

-

Thermostable Protease: Thermolysin.

-

Assay Buffer: Buffer appropriate for both the LC and thermolysin (e.g., 50 mM HEPES, 150 mM NaCl, 10 mM CaCl₂, pH 7.4).

-

Stop Solution: EDTA solution (e.g., 50 mM).

-

Thermal Cycler: With a temperature gradient function.

-

SDS-PAGE reagents and equipment.

Procedure:

-

Sample Preparation:

-

Prepare LC samples with and without the test stabilizer at the desired concentrations in the assay buffer.

-

-

Assay Setup:

-

On ice, prepare a master mix for each condition containing the LC sample and thermolysin (e.g., 0.1 mg/mL).

-

Aliquot the master mix into PCR tubes or a PCR plate.

-

-

Temperature Gradient Incubation:

-

Stop Reaction:

-

Immediately after the incubation, cool the samples to 4°C and add the stop solution (EDTA) to inactivate the thermolysin.

-

-

SDS-PAGE Analysis:

Data Analysis:

-

Densitometry:

-

Quantify the intensity of the band corresponding to the intact LC in each lane using densitometry software.

-

-

Melting Curve Analysis:

-

Plot the normalized band intensity of the intact LC as a function of temperature.

-

The data can be fitted to a sigmoidal curve to determine the melting temperature (Tm), which is the temperature at which 50% of the LC is unfolded and digested.

-

An increase in the Tm in the presence of a stabilizer indicates a stabilizing effect.

-

Data Presentation: Efficacy of LC Stabilizers

The following table summarizes the efficacy of various small molecule stabilizers for amyloidogenic light chains, as determined by protease sensitivity assays. The EC50 values represent the concentration of the compound required to achieve 50% of the maximal protection against proteolysis.

| Stabilizer Compound | Light Chain Target | Assay Type | Protease | EC50 (µM) | Reference |

| Compound 1 | WIL-FL | PCFP | Proteinase K | 1.5 | [3] |

| Compound 26 | WIL-FL | PCFP | Proteinase K | 0.007 | [2] |

| Compound 34 | WIL-FL | PCFP | Proteinase K | 0.025 | [2] |

| Compound 36 | WIL-FL | PCFP | Proteinase K | 0.012 | [2] |

| Compound 62 | WIL-FL | PCFP | Proteinase K | 0.005 | [2] |

| Compound 63 | WIL-FL | PCFP | Proteinase K | 0.003 | [2] |

| Pyridone 9 | WIL-FL T46L/F49Y | PCFP | Proteinase K | 0.222 | [9] |

WIL-FL is a well-characterized amyloidogenic lambda light chain.

Signaling Pathway: Light Chain Amyloidosis and Stabilization

Light chain amyloidosis is driven by the misfolding and aggregation of immunoglobulin light chains. Proteolysis plays a critical role in this process by generating amyloidogenic fragments. Kinetic stabilizers can interrupt this cascade by binding to the native state of the light chain, thereby preventing its unfolding and subsequent degradation.

Caption: Pathogenesis of Light Chain Amyloidosis and the Mechanism of Kinetic Stabilizers.

Conclusion

Protease sensitivity assays, such as PCFP and FASTpp, are indispensable tools in the development of therapeutics for light chain amyloidosis and other protein misfolding diseases. They provide a robust and quantitative means to assess protein stability and the efficacy of small molecule stabilizers. The detailed protocols and application notes provided herein are intended to facilitate the adoption of these powerful techniques in research and drug discovery settings, ultimately accelerating the development of novel treatments for these devastating conditions.

References

- 1. Stabilization of amyloidogenic immunoglobulin light chains by small molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Discovery of Potent Coumarin-based Kinetic Stabilizers of Amyloidogenic Immunoglobulin Light Chains Using Structure-based Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. Khan Academy [khanacademy.org]

- 6. iitg.ac.in [iitg.ac.in]

- 7. How to Prepare and Run an SDS-PAGE Gel Step by Step [synapse.patsnap.com]

- 8. Protein analysis SDS PAGE [qiagen.com]

- 9. Discovery of Potent and Selective Pyridone-Based Small Molecule Kinetic Stabilizers of Amyloidogenic Immunoglobulin Light Chains - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: X-ray Crystallography Methods for Liquid Crystalline Phase (LCP) Stabilizer Complexes

Audience: Researchers, scientists, and drug development professionals.

Introduction

Membrane proteins are crucial for numerous cellular functions and represent a majority of modern drug targets.[1][2] However, their inherent instability outside of the native lipid bilayer presents a significant hurdle for structural determination. X-ray crystallography, a gold-standard technique for revealing atomic-level structural information, requires well-ordered crystals that are difficult to obtain for these proteins.[1][3] The Lipidic Cubic Phase (LCP) method, a specialized in-meso crystallization technique, provides a more native-like environment that stabilizes membrane proteins and facilitates their crystallization.[4][5] This approach has been instrumental in determining the high-resolution structures of challenging protein-ligand complexes, thereby accelerating structure-based drug discovery.[6][7] This document provides detailed protocols and data for the X-ray crystallography of membrane proteins stabilized within LCP complexes.

Data Presentation: Crystallographic Parameters of LCP-Grown Crystals

The following table summarizes representative quantitative data from X-ray diffraction analysis of a membrane protein crystallized using the LCP method. Such data is essential for assessing crystal quality and the success of the structure determination process.

| Parameter | VcmN (Form A) | VcmN (Form B) |

| PDB ID | Not specified | Not specified |

| Crystallization Method | LCP (Sandwich Plate) | LCP (Sitting-Drop Plate) |

| Resolution (Å) | 2.5 | 2.2 |

| Space Group | P2₁2₁2₁ | P2₁2₁2₁ |

| Unit Cell a (Å) | 52.3 | 61.9 |

| Unit Cell b (Å) | 93.7 | 91.8 |

| Unit Cell c (Å) | 100.2 | 100.9 |

| Solvent Content (%) | 52.4 | Not specified |

| Matthews Coefficient (ų/Da) | 2.58 | Not specified |

| Data derived from the study of VcmN, a MATE transporter from Vibrio cholerae.[8] |

Experimental Protocols

Protocol 1: LCP Sample Preparation and Crystallization

This protocol outlines the procedure for preparing the protein-laden lipidic cubic phase and setting up crystallization trials. The method involves mixing a detergent-solubilized membrane protein with a specific lipid, most commonly monoolein, to form a viscous, transparent meso-phase.[5]

Materials:

-

Purified, detergent-solubilized membrane protein (concentration >10 mg/mL)

-

Monoolein or other suitable LCP lipid

-

Gas-tight Hamilton syringes (10-100 μL)

-

Syringe coupler

-

Repetitive dispenser

-

Crystallization screening solutions

Procedure:

-

Syringe Preparation: Load the purified protein solution into one gas-tight syringe and the molten lipid (e.g., monoolein) into a second syringe, typically at a protein-to-lipid ratio of 1:1.5 to 1:4 (v/v).

-

LCP Mixing: Connect the two syringes via a coupler. Manually mix the contents by pushing the plungers back and forth for at least 20 minutes or until a uniform, transparent, and viscous LCP is formed. This process should be performed at a controlled temperature.

-

Dispensing LCP Bolus: Transfer the protein-laden LCP into a 10 μL syringe attached to a repetitive dispenser. Dispense 50-200 nL boluses of the LCP onto the crystallization plate wells.[9]

-

Adding Precipitant: Overlay each LCP bolus with 0.8-1.0 μL of the precipitant solution from a crystallization screen.

-

Sealing and Incubation: Seal the plate carefully. Incubate at a constant temperature, typically 20°C. The monoolein-based LCP is stable above 17°C.[9] Note that temperature fluctuations can disrupt the cubic phase.[9]

-

Crystal Imaging: Monitor the plates for crystal growth over days to weeks. For proteins fused with fluorescent tags like sfGFP, initial crystal hits can be rapidly identified using a fluorescence microscope.[4]

Protocol 2: X-ray Data Collection and Processing

Once crystals of sufficient size and quality are obtained, they are harvested for X-ray diffraction analysis. Data is typically collected at a synchrotron source due to the small size of LCP-grown crystals and the need for a highly collimated, high-intensity X-ray beam.[8][10]

Materials:

-

Crystals in LCP matrix

-

Micromounts or cryo-loops

-

Cryoprotectant solution (if necessary)

-

Liquid nitrogen

-

Synchrotron beamline access

Procedure:

-

Crystal Harvesting: Carefully open the crystallization plate. Using a micromount or cryo-loop, scoop the crystal directly from the viscous LCP matrix. The surrounding lipid phase often acts as a natural cryoprotectant.

-

Cryo-cooling: Plunge the loop with the harvested crystal directly into liquid nitrogen to flash-cool it, which prevents ice crystal formation and radiation damage during data collection.[11]

-

Data Collection:

-

Mount the frozen crystal on the goniometer in the cryo-stream at the synchrotron beamline.

-

Collect a few initial diffraction images to evaluate crystal quality and determine the optimal data collection strategy.[10]

-

Perform a full data collection run, rotating the crystal in the X-ray beam to capture a complete diffraction pattern.[12] Helical data collection can be advantageous for microcrystals.[8]

-

-

Data Processing:

-

Indexing and Integration: The collected diffraction images are processed to determine the unit cell dimensions, space group, and the intensity of each reflection (spot).[13] Software such as XDS or DIALS is commonly used.[8]

-

Scaling and Merging: The integrated intensities from all images are scaled and merged to create a single, comprehensive dataset of structure factors.[13]

-

Protocol 3: Structure Determination and Refinement

The final stage involves solving the phase problem to calculate an electron density map and building an atomic model of the protein-ligand complex.

Procedure:

-

Phase Determination: The phase information, which is lost during the diffraction experiment, must be recovered.[10] For novel structures, experimental phasing methods may be needed. However, molecular replacement is more common, where a known structure of a homologous protein is used as a search model.[8] If a stabilizing coupler protein is fused to the target, its known structure can be used to solve the phase problem.[4]

-

Model Building: An initial atomic model of the protein is built into the calculated electron density map using software like Coot.

-

Refinement: The initial model is refined computationally to improve its fit with the experimental diffraction data. This iterative process adjusts atomic positions and other parameters to minimize the difference between the observed and calculated structure factors.[14]

-

Validation: The final structure is validated using various criteria to ensure its stereochemical quality and accuracy before deposition into the Protein Data Bank (PDB).[15]

Visualizations

The following diagrams illustrate the key workflows and concepts in the crystallography of LCP-stabilized complexes.

Caption: Experimental workflow for membrane protein crystallography using LCP.

Caption: Logical relationship of components in an LCP stabilizer complex.

References

- 1. Structure Determination of Membrane Proteins Using X-Ray Crystallography | Springer Nature Experiments [experiments.springernature.com]

- 2. Structure Determination of Membrane Proteins Using X-Ray Crystallography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Stabilization and structure determination of integral membrane proteins by termini restraining - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. migrationletters.com [migrationletters.com]

- 7. news-medical.net [news-medical.net]

- 8. LCP crystallization and X-ray diffraction analysis of VcmN, a MATE transporter from Vibrio cholerae - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Cherezov Lab - LCP Protocols: Crystallization setup [cherezov.usc.edu]

- 10. youtube.com [youtube.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. X-ray Data Collection Course [mol-xray.princeton.edu]

- 13. X-ray data processing - PMC [pmc.ncbi.nlm.nih.gov]

- 14. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 15. X-ray crystallography in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes: Measuring the Potency of LC Kinetic Stabilizer-1

Product: LC Kinetic Stabilizer-1 Target: LC Kinase (Hypothetical Kinase) Application: Research and Drug Development

Introduction: this compound is a novel small molecule designed to selectively bind to and stabilize the LC Kinase, a critical enzyme in a key cellular signaling pathway. Kinetic stabilization can modulate the enzyme's activity and offers a promising therapeutic strategy. These application notes provide detailed protocols for quantifying the potency of this compound through various established biophysical and biochemical assays. The following protocols will enable researchers to determine key potency metrics such as the half-maximal inhibitory concentration (IC50), the dissociation constant (Kd), and the stabilization effect on the target protein.

Biochemical Assay: Measuring IC50 using a Kinase Activity Assay

The potency of this compound can be determined by its ability to inhibit the enzymatic activity of LC Kinase. A common method is to use a luminescence-based kinase assay that quantifies ATP consumption.

Experimental Protocol: ADP-Glo™ Kinase Assay

Objective: To determine the IC50 value of this compound against LC Kinase.

Materials:

-

LC Kinase, recombinant

-

Substrate peptide specific for LC Kinase

-

This compound

-

ATP

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

White, opaque 384-well assay plates

-

Plate reader with luminescence detection capabilities

Procedure:

-

Compound Preparation: Prepare a 10-point serial dilution of this compound in DMSO, starting from a high concentration (e.g., 1 mM). Then, dilute these concentrations into the kinase reaction buffer.

-

Kinase Reaction Setup:

-

Add 2.5 µL of the diluted this compound or DMSO (as a control) to the wells of a 384-well plate.

-

Add 2.5 µL of a solution containing the LC Kinase and its specific substrate peptide in kinase reaction buffer.

-

Initiate the kinase reaction by adding 5 µL of ATP solution. The final reaction volume is 10 µL.

-

-

Incubation: Incubate the plate at room temperature for 1 hour.

-

ATP Detection:

-

Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Incubate the plate at room temperature for 40 minutes.

-

-

ADP to ATP Conversion:

-

Add 20 µL of Kinase Detection Reagent to each well to convert the generated ADP back to ATP.

-

Incubate the plate at room temperature for 30 minutes.

-

-

Luminescence Reading: Measure the luminescence of each well using a plate reader. The light output is proportional to the amount of ADP produced and thus, the kinase activity.

-

Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Data Presentation:

| Compound | IC50 (nM) | Hill Slope | R² Value |

| This compound | 15.2 | 1.1 | 0.99 |

| Control Compound A | 125.8 | 0.9 | 0.98 |

Experimental Workflow Diagram:

Caption: Workflow for determining the IC50 of this compound.

Biophysical Assay: Measuring Binding Affinity (Kd)

Surface Plasmon Resonance (SPR) is a powerful technique to measure the direct binding of a small molecule to its protein target, providing kinetic parameters such as the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (Kd).

Experimental Protocol: Surface Plasmon Resonance (SPR)

Objective: To determine the binding affinity and kinetics of this compound to LC Kinase.

Materials:

-

SPR instrument (e.g., Biacore)

-

CM5 sensor chip

-

Amine coupling kit (EDC, NHS, ethanolamine)

-

Immobilization buffer (e.g., 10 mM sodium acetate, pH 5.0)

-

Running buffer (e.g., HBS-EP+)

-

LC Kinase

-

This compound

Procedure:

-

Chip Preparation and Immobilization:

-

Activate the surface of a CM5 sensor chip with a 1:1 mixture of EDC and NHS.

-

Immobilize the LC Kinase to the chip surface via amine coupling in the immobilization buffer.

-

Deactivate any remaining active esters with ethanolamine.

-

-

Binding Analysis:

-

Prepare a series of concentrations of this compound in running buffer.

-

Inject the different concentrations of the compound over the sensor chip surface at a constant flow rate. This is the association phase.

-

After the association phase, flow running buffer over the chip to monitor the dissociation of the compound. This is the dissociation phase.

-

Between different compound injections, regenerate the sensor surface with a suitable regeneration solution if necessary.

-

-

Data Analysis:

-

The binding events are recorded in real-time as a sensorgram (Response Units vs. Time).

-

Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kinetic parameters (ka and kd).

-

Calculate the equilibrium dissociation constant (Kd) from the ratio of the rate constants (Kd = kd / ka).

-

Data Presentation:

| Compound | ka (1/Ms) | kd (1/s) | Kd (nM) |

| This compound | 1.5 x 10⁵ | 2.3 x 10⁻³ | 15.3 |

| Control Compound B | 8.2 x 10⁴ | 9.7 x 10⁻³ | 118.3 |

Signaling Pathway Diagram:

Caption: Simplified signaling pathway involving LC Kinase.

Biophysical Assay: Measuring Thermal Stabilization

Differential Scanning Fluorimetry (DSF), also known as the Thermal Shift Assay, measures the thermal stability of a protein. The binding of a ligand, such as this compound, can increase the melting temperature (Tm) of the target protein, indicating stabilization.

Experimental Protocol: Differential Scanning Fluorimetry (DSF)

Objective: To determine the shift in melting temperature (ΔTm) of LC Kinase upon binding of this compound.

Materials:

-

Real-time PCR instrument with a thermal ramping capability

-

Fluorescent dye that binds to hydrophobic regions of proteins (e.g., SYPRO™ Orange)

-

LC Kinase

-

This compound

-

Assay buffer (e.g., HEPES buffered saline)

Procedure:

-

Reaction Setup:

-

In the wells of a PCR plate, prepare a reaction mix containing LC Kinase, SYPRO™ Orange dye, and either this compound at various concentrations or a vehicle control (DMSO).

-

-

Thermal Denaturation:

-

Place the plate in a real-time PCR instrument.

-

Program the instrument to gradually increase the temperature (e.g., from 25 °C to 95 °C with a ramp rate of 1 °C/minute).

-

Monitor the fluorescence of the SYPRO™ Orange dye at each temperature increment.

-

-

Data Analysis:

-

As the protein unfolds with increasing temperature, its hydrophobic core becomes exposed, allowing the SYPRO™ Orange dye to bind and fluoresce.

-

Plot the fluorescence intensity against temperature to generate a melting curve.

-

The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded, corresponding to the midpoint of the transition in the melting curve.

-

Calculate the change in melting temperature (ΔTm) by subtracting the Tm of the protein with the vehicle control from the Tm of the protein with this compound.

-

Data Presentation:

| Compound | Concentration (µM) | Tm (°C) | ΔTm (°C) |

| Vehicle Control (DMSO) | - | 42.5 | - |

| This compound | 1 | 45.8 | +3.3 |

| This compound | 10 | 49.2 | +6.7 |

| This compound | 100 | 52.1 | +9.6 |